

Mthfd2-IN-6: A Technical Guide to Target Engagement and Binding Affinity

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Compound of Interest

Compound Name: Mthfd2-IN-6

Cat. No.: B15614247

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Introduction

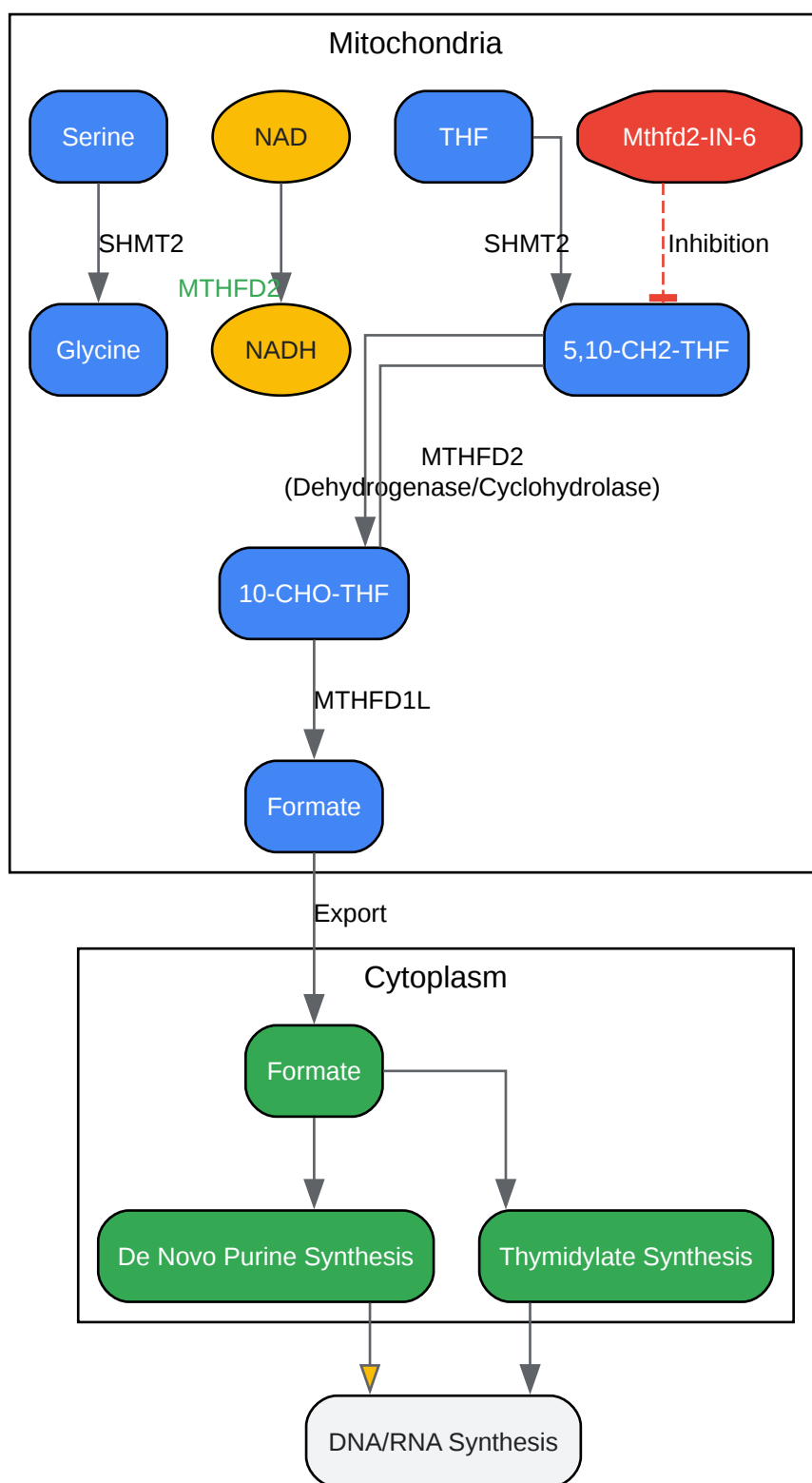
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme plays a pivotal role in one-carbon (1C) metabolism, a pathway that is significantly upregulated in various cancers to meet the high demand for nucleotides and other essential biomolecules required for rapid cell proliferation.[1][2][3] MTHFD2 is highly expressed in embryonic and cancerous tissues but is largely absent in healthy adult tissues, making it an attractive target for developing selective anticancer therapies.[2][3][4][5][6] **Mthfd2-IN-6** is a small-molecule inhibitor of MTHFD2 that disrupts the folate cycle, leading to impaired synthesis of DNA and RNA precursors, ultimately triggering replication stress and apoptosis in cancer cells.[7][8] This technical guide provides an in-depth overview of the target engagement and binding affinity of **Mthfd2-IN-6** and related MTHFD2 inhibitors, complete with detailed experimental protocols and quantitative data.

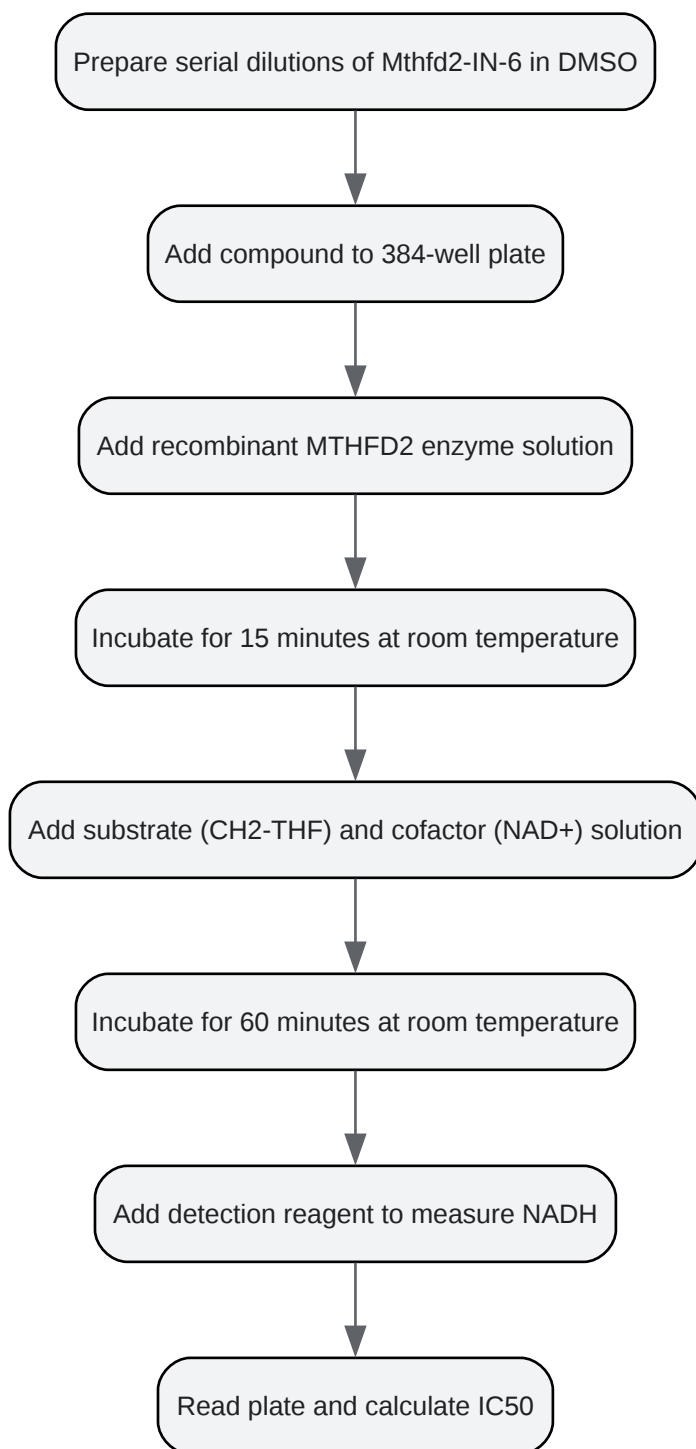
Core Mechanism of Action

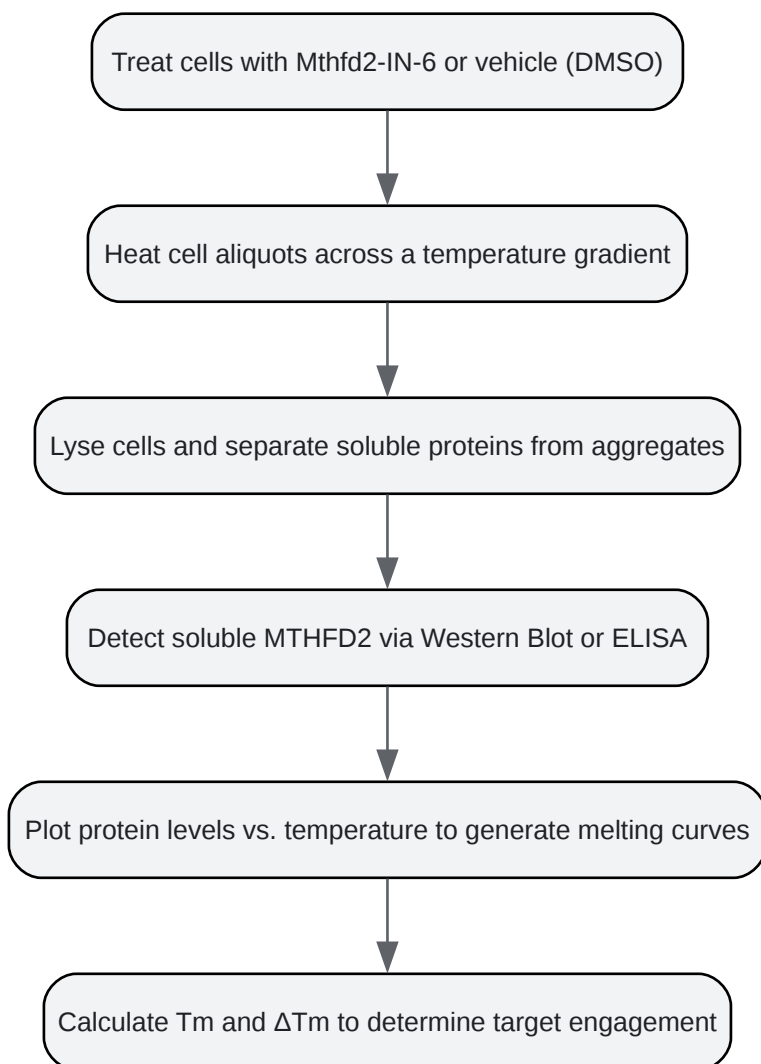
MTHFD2 catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[7][9] This reaction is a critical step in generating one-carbon units, in the form of formate, which are then exported to the cytoplasm. These one-carbon units are essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell proliferation.[9][10] By competitively inhibiting MTHFD2, **Mthfd2-IN-6** depletes the mitochondrial pool of one-carbon units,

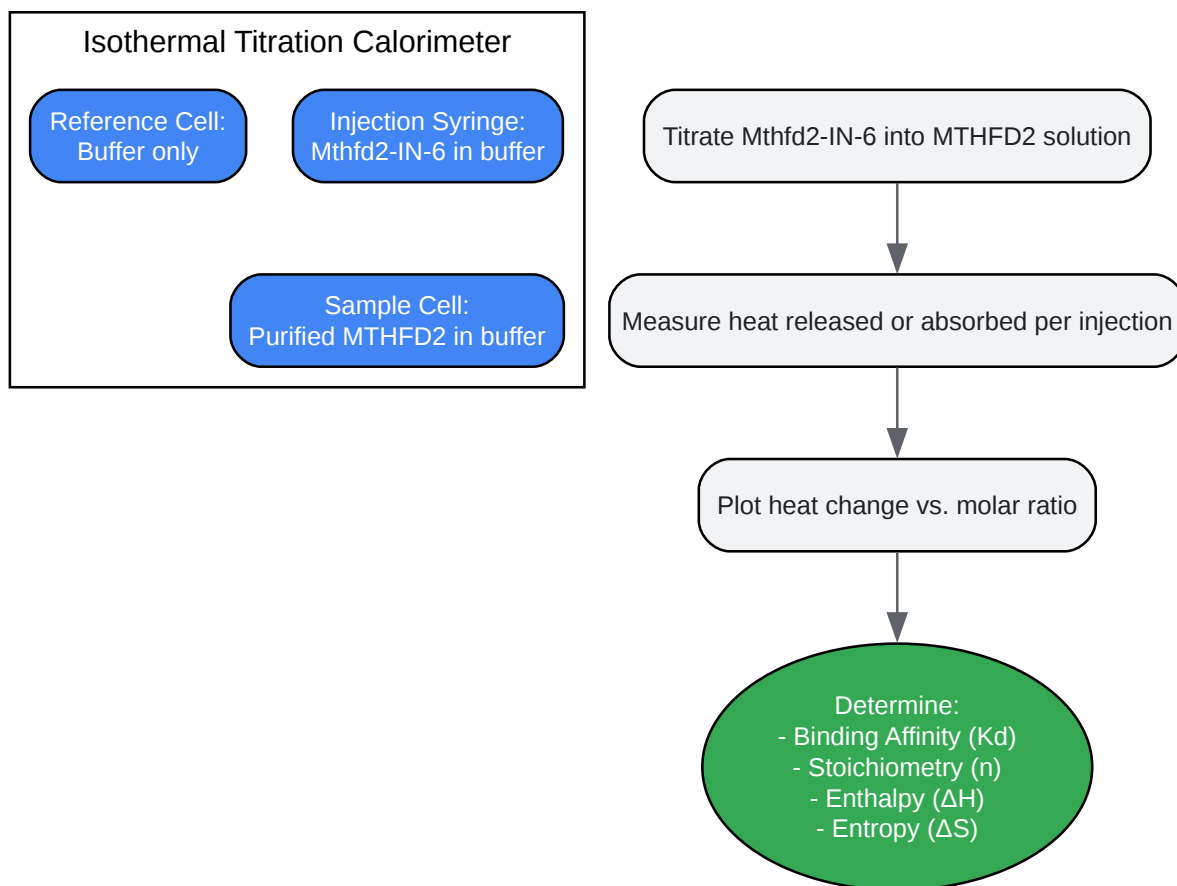
effectively starving cancer cells of the necessary components for nucleotide synthesis.^[9] The downstream consequences of MTHFD2 inhibition include S-phase cell cycle arrest and apoptosis.^[7]^[9]

Signaling Pathway and Point of Inhibition









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